2-(4-Methoxypyrimidin-2-YL)ethan-1-amine

Physicochemical profiling Charge state prediction Salt formulation

Generic substitution with unsubstituted pyrimidine analogs risks synthetic failure and freedom-to-operate conflicts. This is the exact patented intermediate for histamine H4 receptor modulators, where its 4-methoxy group directs regioselective functionalization. Using the analog adds a synthetic step, reducing throughput. The compound requires 2-8°C cold-chain storage, serving as a validation probe for cold-chain logistics programs. HazMat shipping surcharges apply, making it a benchmark for negotiating supplier contracts and evaluating vendor HazMat capabilities.

Molecular Formula C7H11N3O
Molecular Weight 153.18
CAS No. 944899-23-4
Cat. No. B1661740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxypyrimidin-2-YL)ethan-1-amine
CAS944899-23-4
Molecular FormulaC7H11N3O
Molecular Weight153.18
Structural Identifiers
SMILESCOC1=NC(=NC=C1)CCN
InChIInChI=1S/C7H11N3O/c1-11-7-3-5-9-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3
InChIKeyJNGLFUNIUKIGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxypyrimidin-2-YL)ethan-1-amine: Baseline Properties and Role


2-(4-Methoxypyrimidin-2-YL)ethan-1-amine (CAS 944899-23-4) is a primary amine with a 4-methoxypyrimidine core, placing it within the 2-arylethylamine class. It is primarily documented as a versatile synthetic intermediate for pharmaceutical development. Unlike many simple heterocyclic building blocks, its value is defined not by a standalone bioactivity profile, but by its specific structural signal: the electron-donating methoxy group at the pyrimidine 4-position, ortho to the ethanamine side chain. This pattern differentiates its reactivity and downstream intellectual property space from unsubstituted or differently substituted pyrimidine analogs . Predicted physicochemical parameters include a boiling point of 254.6±20.0 °C, density of 1.123±0.06 g/cm³, and a pKa of 8.99±0.10 (predicted), indicating it exists partially protonated under physiological pH conditions, which influences its handling and salt formation potential .

1 Patent-route intermediate — explicitly required for H4 receptor modulator synthesis described in Abbott/Janssen IP.
2 4-Methoxy directing group — electronically activates the pyrimidine ring for specific SNAr and metalation, distinct from unsubstituted analogs.
3 Pre-installed SAR handle — enables direct 4-position derivatization in GPCR ligand programs without additional de novo functionalization steps.

2-(4-Methoxypyrimidin-2-YL)ethan-1-amine: Analog Substitution Risks


Generic substitution with the more common, commercially available analog 2-(Pyrimidin-2-yl)ethanamine (CAS 89464-80-2) or its positional isomer 1-(Pyrimidin-2-yl)ethanamine (CAS 944906-24-5) introduces significant risk in both synthetic performance and IP integrity. The 4-methoxy substituent on the target compound is not a bystander: it electronically activates the pyrimidine ring toward specific nucleophilic aromatic substitution (SNAr) reactions and directs metalation/functionalization events differently than the unsubstituted parent. Critically, this compound is explicitly claimed as a key intermediate in patented synthetic routes to histamine H4 receptor modulators [1]. Using an analog may not only alter reaction yields and regioselectivity but can also yield final substances falling outside the patent landscape's protected intermediate definitions, creating downstream freedom-to-operate risks [1].

Target compound
Analog (2-(pyrimidin-2-yl)ethanamine)
Electronic activation

4-methoxy group activates ring toward specific nucleophilic aromatic substitution and directs metalation differently.

Unsubstituted ring

Lacks electronic directing effect; reaction regioselectivity and yields may shift unpredictably.

IP continuity

Required intermediate in patented H4 modulator synthetic routes; generates protected final compound structures.

Off-patent products

Substitution yields final substances outside patent landscape, creating freedom-to-operate risks.

2-(4-Methoxypyrimidin-2-YL)ethan-1-amine: Key Differentiators vs. Analogs


Basicity Difference from Unsubstituted Analog

The predicted pKa of the ethanamine side chain in 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is 8.99±0.10, compared to a reported experimental pKa of 9.95 for the unsubstituted analog 2-(Pyrimidin-2-yl)ethanamine. This ~1 log unit difference in basicity is a direct consequence of the electron-withdrawing effect of the 4-methoxy-2-pyrimidinyl ring system versus the parent 2-pyrimidinyl group. At pH 7.4, this translates to a difference in ionization ratio: the target compound is approximately 2.5% less protonated, impacting its solubility, partition coefficient, and reactivity in pH-constrained synthetic steps or biological assays [1].

Basicity shift
Cross-study comparable
ΔpKa ≈ −0.96 (target less basic); predicted pKa 8.99 vs. analog 9.95
Ionization ratio differs at pH 7.4; impacts salt stoichiometry, extraction and chromatographic behavior.
In silico prediction vs. literature experimental value; data to verify in relevant buffer system.
Physicochemical profiling Charge state prediction Salt formulation

Cold-Chain Storage Requirement vs. Room Temperature Analog

Authoritative vendor datasheets mandate that 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine be stored sealed in dry conditions at 2-8°C, classifying it as requiring refrigerated storage . In contrast, the unsubstituted analog 2-(Pyrimidin-2-yl)ethanamine (CAS 89464-80-2) and its hydrochloride salt (CAS 1198118-04-5) are documented as stable for room temperature storage [1]. This explicit refrigerated storage requirement for the target compound is a strong indicator of inherently lower thermal or moisture stability attributable to the electron-rich methoxypyrimidine system. This is not a general class property; it is a compound-specific procurement and logistics factor that must be budgeted for in inventory management.

Storage requirement
Head-to-head comparison
2–8 °C refrigerated storage (target) vs. room temperature for unsubstituted analog
Cold-chain logistics are mandatory; procurement must include refrigerated shipping and storage capabilities.
Vendor datasheet specification; attribute tied to electron-rich methoxypyrimidine system.
Chemical stability Procurement compliance Storage handling

Key Intermediate in Histamine H4 Receptor Modulator Patents

International patent families (e.g., EP09774225, WO2009134726) assigned to Janssen Pharmaceutica N.V. (Abbott Laboratories) explicitly identify substituted pyrimidine derivatives bearing the 4-methoxypyrimidin-2-yl motif as crucial intermediates for the synthesis of histamine H4 receptor modulators [1] [2]. While the specific biological activity of the free amine intermediate is not the claimed invention, its structural presence is necessary to arrive at the pharmacologically active final compounds. Substitution with 2-(Pyrimidin-2-yl)ethanamine or 1-(Pyrimidin-2-yl)ethanamine would generate entirely different, non-analogous final products not covered by these patent filings, breaking the intended structure-activity relationship (SAR) and IP continuity.

Patent intermediate
Class-level inference
Explicitly described in Abbott/Janssen patents for histamine H4 receptor modulator synthesis
Required for IP-protected synthetic route; analog generates non-analogous final compounds.
Patent documentary evidence; freedom-to-operate status depends on exact intermediate used.
Medicinal chemistry Process patent linkage H4 receptor

H4R Pharmacophore Model Advantage

Published pharmacological models for 2-aminopyrimidine-based histamine H4 receptor (hH4R) ligands propose a critical binding interaction between the pyrimidine 2-amino group and Glu182(5.46) of the receptor transmembrane helix 5 [1]. 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine contains the critical 2-aminoethyl group that can serve as a direct pharmacophore element or be elaborated to engage this site. The 4-methoxy group provides an additional vector for modulating selectivity against H1R, H2R, and H3R subtypes. By contrast, 2-(Pyrimidin-2-yl)ethanamine lacks the 4-substituent that SAR studies have shown is critical for enhancing H4R affinity from a baseline Ki > 10,000 nM (unsubstituted scaffolds) down to low nanomolar ranges in fully elaborated derivatives. As a building block, the target compound offers a higher ligand efficiency starting point for hit-to-lead optimization.

H4R pharmacophore
Supporting evidence
2-aminoethyl group fits H4R binding model; 4-methoxy handle enables selectivity modulation
Supports faster hit-to-lead SAR exploration at the pyrimidine 4-position vs. unsubstituted analog.
Inferred from hH4R pharmacophore models; not a direct assay of the free amine.
GPCR pharmacology Binding mode hypothesis Histamine H4 receptor

HazMat Shipping Classification vs. Analogs

Supplier safety data sheets classify 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine as a Hazardous Material (HazMat) for shipment, triggering a HazMat shipping fee structure . The unsubstituted analog 2-(Pyrimidin-2-yl)ethanamine is also flagged with a GHS07 warning, indicating acute toxicity potential, but explicit HazMat surcharges are inconsistently applied across vendors for the parent compound. The specific classification of the target compound is tied to its structural moiety; the methoxy-2-pyrimidinyl group can fall under different transport hazard categories (e.g., Class 6.1, toxic substances) than the simpler pyrimidine parent. This regulatory operationalization is a practical procurement differentiator: the landed cost calculation must include a HazMat surcharge (e.g., $50-$178 per shipment via FedEx) that may not apply, or may apply differently, to the unsubstituted analog depending on the vendor and quantity .

HazMat shipping
Cross-study comparable
HazMat surcharge applies ($50–$178); analog may ship without surcharge for small quantities
Procurement cost calculation must include HazMat fee line item not universally required for analogs.
Vendor-specific surcharge estimates; verify per order and quantity tier.
Dangerous goods Procurement logistics Safety compliance

2-(4-Methoxypyrimidin-2-YL)ethan-1-amine: Key Application Scenarios


H4R Modulator Synthesis per Patented Route

This is the strongest documented scenario. When constructing the exact compounds or intermediates described in the Abbott/Janssen histamine H4 receptor ligand patents, 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is a necessary building block. Its procurement is non-negotiable under these protocols; substituting with the unsubstituted pyrimidine analog generates a different final compound not supported by the patent's biological data (Ki, functional assay data) or synthetic claims [1].

SAR of 4-Position in Pyrimidine GPCR Ligands

For medicinal chemistry teams investigating the steric and electronic requirements of the pyrimidine 4-position in aminergic GPCR targets (beyond just H4R), this compound offers a distinct advantage. Its pre-installed methoxy group allows rapid initial SAR assessment through direct use, whereas the 2-(Pyrimidin-2-yl)ethanamine parent requires a de novo functionalization step (e.g., halogenation then alkoxylation) to introduce a 4-substituent, adding at least one synthetic step, reducing throughput, and consuming additional FTE resources [2].

Cold-Chain Logistics Validation for Pyrimidine Intermediates

The mandatory 2-8°C storage requirement makes this compound a practical case study or validation probe for institutions building or qualifying cold-chain procurement and inventory systems for research chemicals. Unlike the room temperature stable analogs, a successful procurement and stability program for this compound demonstrates cold-chain competency that can be directly transferable to more sensitive biological reagents, providing operational derisking value beyond the compound's immediate synthetic use .

HazMat Cost Modeling for Intermediate Sourcing

Because its acquisition incurs a demonstrable HazMat shipping surcharge, procurement teams can use this compound as a benchmark to negotiate supplier contracts, evaluate the cost-effectiveness of bulk single orders versus multiple smaller exempted quantities, or compare vendors on their HazMat handling capabilities. The unsubstituted analog, which often avoids such surcharges, does not serve this financial modeling and supplier qualification function .

Application
Selection Property
Validation Focus
H4R modulator synthesis per patented route
Patent-route intermediate identity
IP continuity and synthetic route compliance
SAR probing of pyrimidine 4-position in GPCR ligands
Pre-installed methoxy handle
Synthetic throughput and SAR efficiency
Cold-chain logistics validation for research chemicals
Mandated refrigerated storage requirement
Cold-chain procurement competency demonstration
HazMat cost modeling for intermediate sourcing
Defined HazMat shipping classification
Shipping cost benchmarking and supplier evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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